molecular formula C11H14N2O7 B15090963 5-Formyl-2'-O-methyluridine

5-Formyl-2'-O-methyluridine

Cat. No.: B15090963
M. Wt: 286.24 g/mol
InChI Key: UFWUTVMPGYYLCE-UHFFFAOYSA-N
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Description

5-Formyl-2’-O-methyluridine is a modified nucleoside that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by the presence of a formyl group at the 5-position and a methyl group at the 2’-O position of the uridine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2’-O-methyluridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the formylation of 2’-O-methyluridine. The reaction conditions often involve the use of formylating agents such as formic acid or formic anhydride in the presence of catalysts. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formylation at the 5-position .

Industrial Production Methods

Industrial production of 5-Formyl-2’-O-methyluridine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2’-O-methyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Formyl-2’-O-methyluridine involves its incorporation into RNA molecules, where it can affect the structure and function of the RNA. The formyl group at the 5-position can participate in hydrogen bonding and other interactions, influencing the binding affinity and specificity of the RNA to its target molecules. This can lead to changes in gene expression and regulation, making it a valuable tool for studying RNA biology and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    5-Formylcytidine: Similar to 5-Formyl-2’-O-methyluridine but with a cytidine base instead of uridine.

    5-Hydroxymethyl-2’-O-methyluridine: A reduced form of 5-Formyl-2’-O-methyluridine with a hydroxymethyl group at the 5-position.

    5-Carboxy-2’-O-methyluridine: An oxidized form with a carboxyl group at the 5-position.

Uniqueness

5-Formyl-2’-O-methyluridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to selectively bind to certain RNA-binding proteins and influence RNA structure and function sets it apart from other similar compounds .

Properties

Molecular Formula

C11H14N2O7

Molecular Weight

286.24 g/mol

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H14N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2-3,6-8,10,15-16H,4H2,1H3,(H,12,17,18)

InChI Key

UFWUTVMPGYYLCE-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)C=O)CO)O

Origin of Product

United States

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